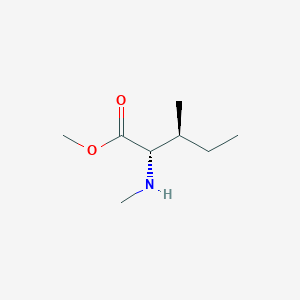
methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate is an organic compound with a complex structure It is a derivative of pentanoic acid and contains both methyl and methylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate typically involves the esterification of the corresponding acid. One common method involves the reaction of (2S,3S)-3-methyl-2-(methylamino)pentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2S,3S)-2-amino-3-methyl-pentanoate
- Methyl (2S,3S)-3-hydroxy-2-methylpentanoate
Uniqueness
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methylamino group, in particular, allows for unique interactions and reactivity compared to similar compounds.
Biologische Aktivität
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate, also referred to as (2S,3S)-MMPA, is a chiral amino acid derivative with significant potential in various biological applications. Its structure, featuring a methylamino group, suggests interactions with biological systems that could influence pharmacological outcomes. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₅N₁O₂
- Molecular Weight : 145.20 g/mol
- CAS Number : 4125-98-8
The compound is characterized by its specific stereochemistry at the second and third carbon atoms, which plays a crucial role in its biological activity. The presence of the methylamino group enhances its solubility and interaction potential with various biological targets .
Biological Activity
-
Neuropharmacology :
- The compound has been studied for its potential role in neuropharmacology, particularly regarding its interactions with neurotransmitter receptors. Its structural characteristics suggest that it may mimic or modulate the activity of endogenous neurotransmitters.
- Enzyme Interaction :
- Pharmacological Applications :
Case Studies and Experimental Data
Several studies have investigated the properties and effects of (2S,3S)-MMPA:
- Isolation and Synthesis : Research has focused on synthesizing various analogs of (2S,3S)-MMPA to explore their biological activities. For instance, studies involving laxaphycin B-type peptides have highlighted the importance of methylation and stereochemistry in enhancing biological efficacy .
- Binding Studies : Interaction studies using techniques like LC-MS have shown that (2S,3S)-MMPA can bind to multiple biological targets. These findings are crucial for understanding how this compound can be utilized therapeutically.
Comparative Analysis
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| (2S,3S)-MMPA | 145.20 g/mol | Potential neuropharmacological effects |
| (2R,3R)-MMPA | 145.20 g/mol | Less studied; different binding properties |
| Laxaphycin B | Varies | Antimicrobial properties; structural analog |
Eigenschaften
Molekularformel |
C8H17NO2 |
|---|---|
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate |
InChI |
InChI=1S/C8H17NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6-,7-/m0/s1 |
InChI-Schlüssel |
LAWYTLVUHMZCFE-BQBZGAKWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)OC)NC |
Kanonische SMILES |
CCC(C)C(C(=O)OC)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















